

Application Notes and Protocols for the Extraction and Purification of Dregeoside Da1

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Compound of Interest

Compound Name: Dregeoside Da1

Cat. No.: B1157986

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dregeoside Da1 is a polyoxypregnane glycoside that has been isolated from *Dregea volubilis*, a plant belonging to the Apocynaceae family.[1][2] Pregnane glycosides are a class of steroidal glycosides that have garnered significant interest due to their diverse biological activities, including potential as appetite suppressants and anti-cancer agents.[3] These application notes provide detailed protocols for the extraction and purification of **Dregeoside Da1** from *Dregea volubilis* leaves, compiled from various scientific sources. The methodologies described herein are intended to serve as a guide for researchers aiming to isolate and study this compound.

Data Presentation

The following tables summarize quantitative data related to the extraction and chromatographic purification of pregnane glycosides from *Dregea volubilis* and similar plant materials. These values are representative and may vary depending on the specific plant material, collection time, and experimental conditions.

Table 1: Extraction Yields from *Dregea volubilis* Leaves

Solvent System	Extraction Method	Percentage Yield (w/w)	Reference
Ethanol	Soxhlet Extraction	12.13%	[4]
Petroleum Ether	Soxhlet Extraction	10.81%	[4]
Ethyl Acetate	Soxhlet Extraction	11.36%	[4]
Hydroalcoholic	Maceration	9.15%	[5]
Methanol	Maceration	6.8%	[5]

Table 2: Column Chromatography Parameters for Pregnane Glycoside Fractionation

Parameter	Value	Reference
Stationary Phase	Silica Gel (60-120 mesh or 100-200 mesh)	[4][6]
Mobile Phase	Gradient of Chloroform and Methanol	[1][4]
Elution Gradient Example	1. Petroleum Ether2. Petroleum Ether - Chloroform mixtures3. Chloroform - Methanol mixtures (e.g., 98:2, 95:5, 85:15, 70:30, 75:25 v/v)	[1][4]
Solid-to-Solvent Ratio	Approximately 1:10 to 1:16.4 (g/mL) for initial extraction	[7]

Table 3: Representative HPLC Parameters for Steroidal Glycoside Purification

Parameter	Value	Reference
Column	Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)	[1][8]
Mobile Phase	Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)	[8]
Elution Mode	Gradient	[1][8]
Flow Rate	0.4 - 1.0 mL/min	[8][9]
Detection Wavelength	210 - 220 nm	[1][8][9]
Column Temperature	25 - 35°C	[1][10]

Experimental Protocols

The following are detailed protocols for the extraction and purification of **Dregeoside Da1**.

Protocol 1: Extraction of Crude Glycoside Mixture from *Dregea volubilis* Leaves

1. Plant Material Preparation:

- Collect fresh leaves of *Dregea volubilis*.
- Wash the leaves thoroughly with water to remove any dirt and debris.
- Air-dry the leaves in the shade for several days until they are brittle.
- Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Soxhlet Extraction:

- Weigh 500 g of the powdered leaf material.[4]
- Place the powder into a large thimble and insert it into a Soxhlet extractor.
- Extract the material with 95% ethanol for 72 hours at a temperature of 60°C.[4][11]

- After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.[4] The expected yield is approximately 12.13%.[4]

3. Maceration (Alternative Method):

- Soak 100 g of the powdered leaf material in 1 L of methanol.
- Agitate the mixture periodically for 48 hours at room temperature.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process with fresh methanol twice more.
- Combine the filtrates and concentrate under reduced pressure to yield the crude methanolic extract.

Protocol 2: Fractionation of Crude Extract by Column Chromatography

1. Column Preparation:

- Prepare a slurry of silica gel (100-200 mesh) in chloroform.
- Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry, ensuring no air bubbles are trapped.
- Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

2. Sample Loading:

- Dissolve 10 g of the crude ethanolic extract in a minimal amount of methanol.[4]
- Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
- Carefully load the dried sample onto the top of the prepared column.

3. Elution:

- Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase. A typical gradient elution is as follows:
 - Chloroform (100%)
 - Chloroform:Methanol (98:2, v/v)
 - Chloroform:Methanol (95:5, v/v)
 - Chloroform:Methanol (85:15, v/v)[1]
 - Chloroform:Methanol (70:30, v/v)[4]
- Collect fractions of a consistent volume (e.g., 50 mL).

4. Fraction Analysis:

- Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing **Dregeoside Da1**.
- Combine the fractions that show a similar TLC profile to the reference standard of **Dregeoside Da1**.
- Evaporate the solvent from the combined fractions to obtain a semi-purified glycoside mixture.

Protocol 3: Final Purification by High-Performance Liquid Chromatography (HPLC)

1. HPLC System Preparation:

- Use a reversed-phase C18 column.
- Prepare the mobile phases:
 - Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
 - Mobile Phase B: Acetonitrile with 0.1% TFA.

- Equilibrate the column with the initial mobile phase composition.

2. Sample Preparation:

- Dissolve the semi-purified glycoside fraction in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

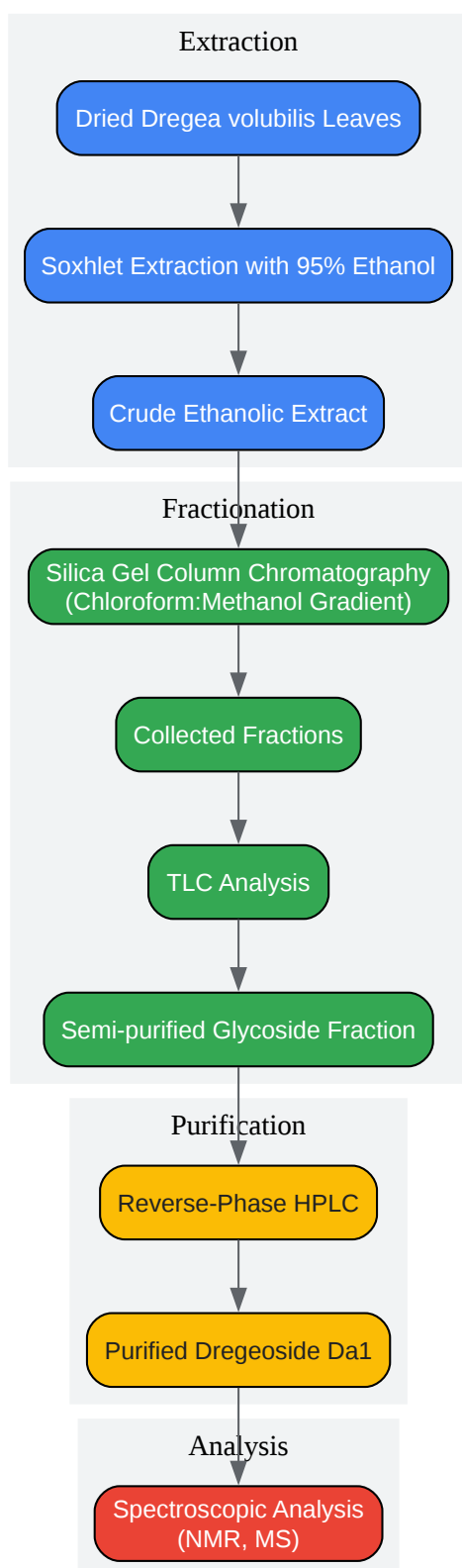
- Set the column temperature to 25°C.[\[1\]](#)
- Use a gradient elution program, for example:
 - 0-15 min: 49% B
 - 15-18 min: 49-62% B
 - 18-23 min: 62% B
 - 23-33 min: 62-85% B[\[1\]](#)
- Set the flow rate to 0.4 mL/min.[\[1\]](#)
- Monitor the eluent at a wavelength of 220 nm.[\[1\]](#)

4. Collection and Final Processing:

- Collect the peak corresponding to **Dregeoside Da1**.
- Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.
- Confirm the purity and identity of the isolated **Dregeoside Da1** using spectroscopic techniques such as NMR and Mass Spectrometry.

Visualizations

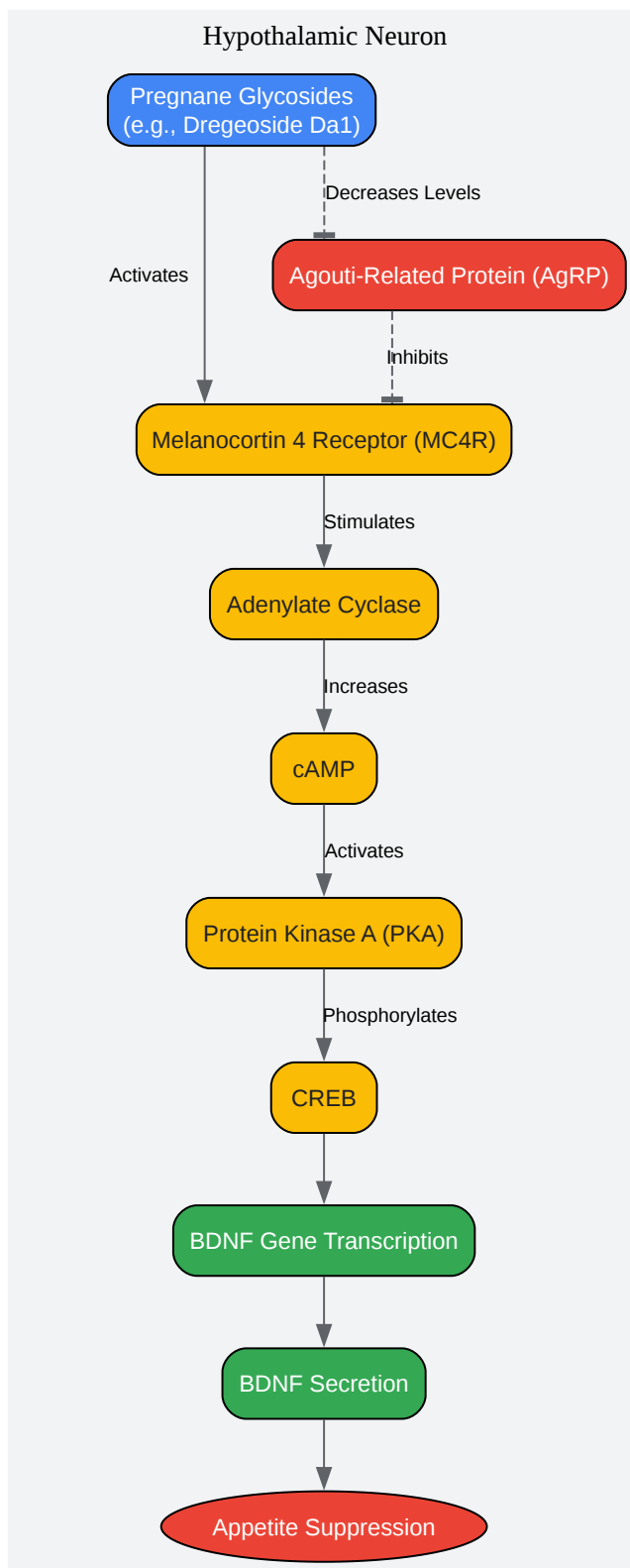
Experimental Workflow



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Caption: Workflow for **Dregeoside Da1** Extraction and Purification.

Potential Signaling Pathway of Pregnane Glycosides



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Caption: Proposed Melanocortin Signaling Pathway for Pregnane Glycosides.

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